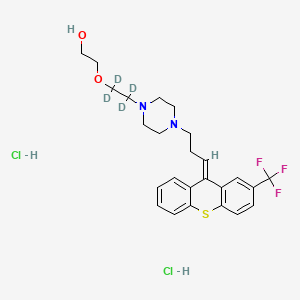
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) involves several steps, starting with the preparation of the deuterated intermediate compounds. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Condensation: Formation of the thioxanthene core structure.
Functionalization: Addition of the hydroxyethyl group to the thioxanthene core.
Purification: Isolation and purification of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Flupentixol.
Medicine: Utilized in research on the pharmacological effects of Flupentixol and its derivatives.
Industry: Applied in the development of new antipsychotic drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which are crucial for regulating mood, behavior, and cognition .
Comparación Con Compuestos Similares
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) can be compared with other similar compounds, such as:
Flupentixol: The non-deuterated form of the compound, used as an antipsychotic agent.
Flupentixol decanoate: A long-acting injectable form of Flupentixol.
Other thioxanthene derivatives: Compounds like Chlorprothixene and Thiothixene, which also act as antipsychotic agents.
The uniqueness of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Propiedades
Fórmula molecular |
C25H31Cl2F3N2O2S |
|---|---|
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
2-[1,1,2,2-tetradeuterio-2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;;/i14D2,16D2;; |
Clave InChI |
AJLQNNHGRZKSBV-RNKLFDRASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


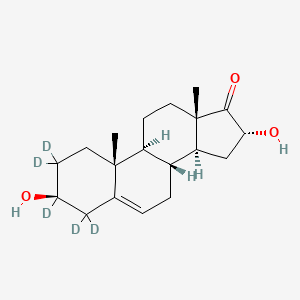
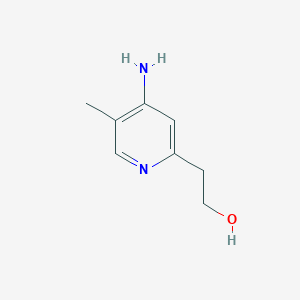
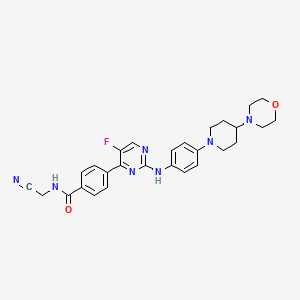
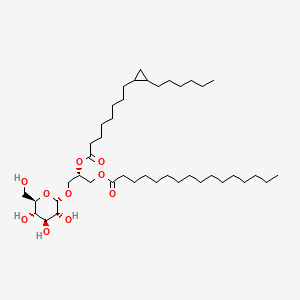

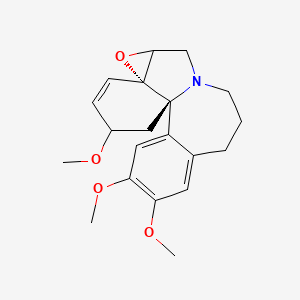
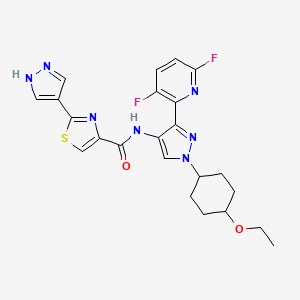


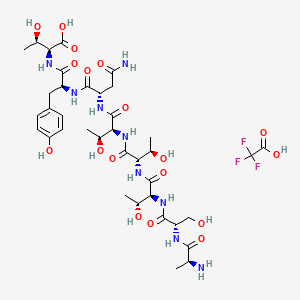
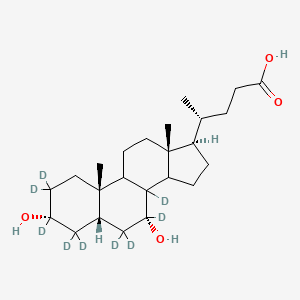
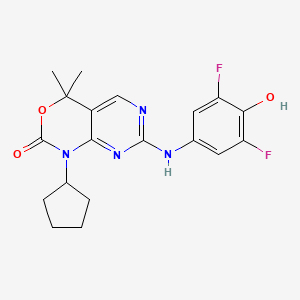
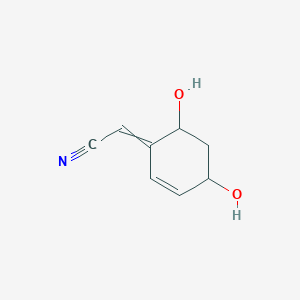
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
